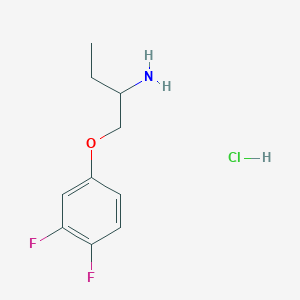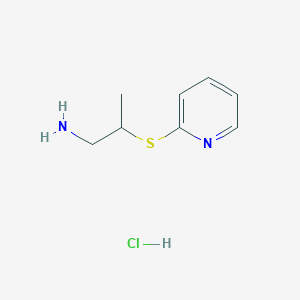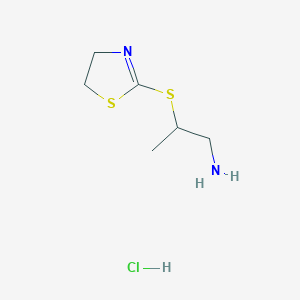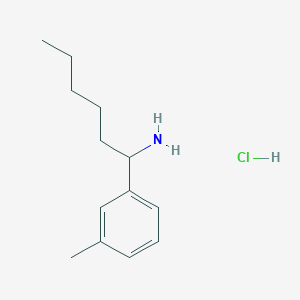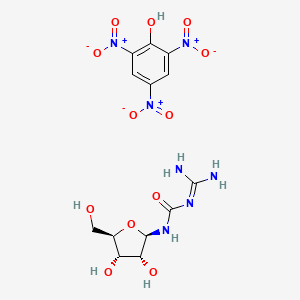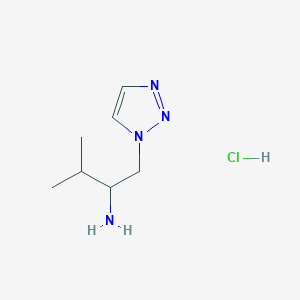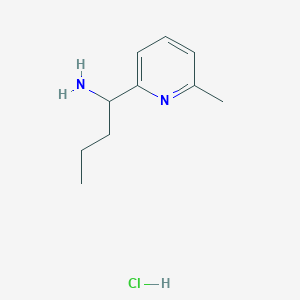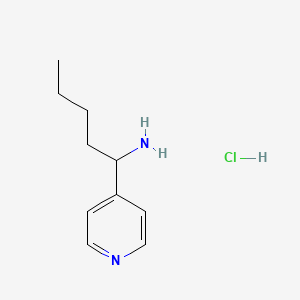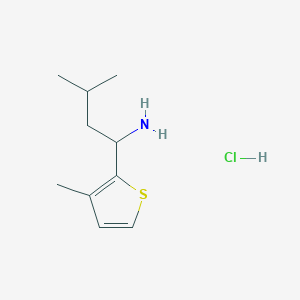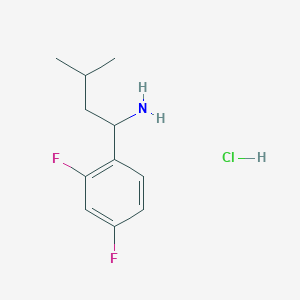![molecular formula C11H6ClFN4 B1432892 6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1527524-87-3](/img/structure/B1432892.png)
6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
“6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the CAS number 1527524-87-3 . It has a molecular weight of 248.65 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6ClFN4/c12-9-4-8-7 (5-14-9)6-15-17 (8)11-3-1-2-10 (13)16-11/h1-6H . This indicates that the compound has a complex structure involving a pyrazolo[4,3-c]pyridine core with a 6-fluoropyridin-2-yl group and a chlorine atom attached.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 248.65 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Biological Sensing
Derivatives of pyrazolopyridine, including structures related to "6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine," have been extensively used as ligands in coordination chemistry. Their unique binding properties make them suitable for creating luminescent lanthanide compounds, which have significant applications in biological sensing. These complexes can be used for detecting biological markers, showcasing their utility in the biomedical field (Halcrow, 2005).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of pyrazole derivatives, aiming to understand their chemical properties and potential for further modification. For instance, detailed studies involving X-ray diffraction and density functional theory (DFT) calculations have been conducted to explore the molecular structure of these compounds. Such investigations provide valuable insights into their stability and reactivity, which are crucial for designing new materials with desired properties (Shen et al., 2012).
Anticancer Research
A notable application of fluoro-substituted pyridine derivatives is in anticancer research. These compounds have been tested for their efficacy against various cancer cell lines, including lung, breast, and CNS cancers. Their ability to induce apoptotic cell death and inhibit protein kinases highlights the potential of such chemicals in developing new therapeutic agents (Hammam et al., 2005).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Pyrazolopyridine derivatives have been synthesized and tested for their effectiveness in protecting mild steel against corrosion in acidic environments. Their performance as corrosion inhibitors can be attributed to their ability to form protective layers on the metal surface, showcasing their potential in industrial applications (Dandia et al., 2013).
Molecular Docking and Screening
In the realm of drug discovery, these compounds have also been subjected to molecular docking and in vitro screening to evaluate their interactions with biological targets. Such studies are essential for identifying promising candidates for further development into pharmacologically active agents, highlighting the versatility of pyrazolopyridine derivatives in medicinal chemistry (Flefel et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.
Mode of Action
It’s known that such compounds typically interact with their targets by binding to specific sites, which can lead to changes in the target’s activity .
Biochemical Pathways
Similar compounds can influence a variety of pathways, leading to downstream effects such as altered gene expression, changes in cell signaling, or modifications to metabolic processes .
Pharmacokinetics
A related compound was found to have high oral bioavailability and low-moderate clearance in preclinical species . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, or altering cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
6-chloro-1-(6-fluoropyridin-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-9-4-8-7(5-14-9)6-15-17(8)11-3-1-2-10(13)16-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYVNPNOBYVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C3=CC(=NC=C3C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


